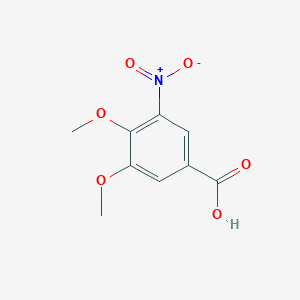

3,4-Dimethoxy-5-nitrobenzoic acid

説明

Contextualization within Nitroaromatic and Dimethoxybenzoic Acid Chemistry

3,4-Dimethoxy-5-nitrobenzoic acid belongs to two significant classes of organic compounds: nitroaromatics and dimethoxybenzoic acids. Nitroaromatic compounds, characterized by the presence of a nitro group (—NO₂) attached to an aromatic ring, are a cornerstone of industrial and pharmaceutical chemistry. google.com The strong electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the aromatic ring, making these compounds resistant to oxidative degradation but susceptible to nucleophilic aromatic substitution. google.combiosynth.com This reactivity profile has led to their use in the synthesis of a wide array of materials, from dyes and explosives to a multitude of pharmaceutical agents. biosynth.com

Simultaneously, the compound is a derivative of dimethoxybenzoic acid. The presence of two methoxy (B1213986) (—OCH₃) groups on the benzene (B151609) ring classifies it within this group. Methoxy groups are electron-donating, which generally increases the electron density of the aromatic ring. In the case of this compound, the interplay between the electron-donating methoxy groups and the electron-withdrawing nitro and carboxylic acid groups creates a unique electronic environment on the aromatic ring, influencing its reactivity and potential biological interactions. The nearly planar structure of related dimethoxybenzoic acids and the steric interactions of the substituent groups are known to influence their molecular conformation and hydrogen-bonding capabilities. googleapis.com

Significance as a Research Compound in Organic Synthesis and Pharmaceutical Science

The primary significance of this compound in contemporary research lies in its role as a key intermediate or building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. biosynth.com Its bifunctional nature, possessing both electron-rich and electron-poor regions, makes it a versatile starting material. biosynth.com

A prominent example of its application is in the synthesis of Entacapone (B1671355), a potent and selective inhibitor of the enzyme catechol-O-methyltransferase (COMT). google.comgoogle.comlookchem.com Entacapone is used in the treatment of Parkinson's disease to improve the efficacy of levodopa (B1675098) therapy. google.comlookchem.com The synthesis of Entacapone and its analogs often involves the conversion of this compound into an activated derivative, which is then reacted with other reagents to construct the final drug molecule. google.comgoogle.com

Furthermore, this acid is utilized in the preparation of other compounds with potential therapeutic value. For instance, it has been used to synthesize novel inhibitors of the fat mass and obesity-associated (FTO) protein, which is a target for the development of anti-obesity and anti-diabetic drugs. googleapis.com The compound's structure allows for systematic modifications, enabling researchers to explore structure-activity relationships in the development of new therapeutic agents.

Overview of Contemporary Academic Inquiry into this compound

Current academic and industrial research involving this compound is predominantly focused on optimizing its use as a synthetic intermediate and exploring its potential in the development of new bioactive compounds. Investigations detailed in patent literature highlight efforts to develop more efficient and industrially scalable processes for its synthesis and its conversion to valuable pharmaceutical products. google.comgoogle.comgoogle.com

For example, various methods for the synthesis of this compound from 3,4-dimethoxy-5-nitrobenzaldehyde (B1205253) have been explored, utilizing different oxidizing agents to improve yield and purity. google.com Research also focuses on the activation of the carboxylic acid group, for example, by converting it to an acid chloride, to facilitate subsequent coupling reactions in the synthesis of drug candidates. google.comgoogle.comgoogle.com The development of one-pot syntheses and the use of various catalysts to streamline the production of Entacapone and related compounds from this starting material remain active areas of research. researchgate.net

Beyond its role in established drug synthesis, the compound is also a subject of interest in the broader context of medicinal chemistry. Its potential to inhibit enzymes like catechol-o-methyltransferase is a key area of study. biosynth.com The unique substitution pattern of the benzene ring serves as a scaffold for the design of new enzyme inhibitors and other biologically active molecules.

Research Findings on this compound

The following tables summarize key research findings related to the synthesis and application of this compound.

Table 1: Synthesis of this compound

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3,4-dimethoxy-5-nitrobenzaldehyde | Oxone, DMF, 5°C to room temperature | This compound | 95% | google.com |

| 3,4-dimethoxy-5-nitrobenzaldehyde | Potassium permanganate (B83412), acetone (B3395972), 20°C, 18 hours | This compound | 72% | google.com |

| Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate | K₂CO₃, acetone, then acidification | This compound | Not specified | google.com |

| 3,4-dimethoxy-5-nitrobenzaldehyde | CrO₃, H₂SO₄, water | This compound | Not specified | lookchem.com |

Table 2: Application of this compound in Synthesis

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Reference |

| This compound | 2-Cyano-N,N-diethylacetamide | SOCl₂, DMF, toluene, 60°C; then NaH, THF, -5°C | 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-hydroxyacrylamide | google.comgoogle.com |

| This compound | N,O-dimethylhydroxylamine hydrochloride | HATU, DIEA, DMF | N,3,4-trimethoxy-N-methyl-5-nitrobenzamide | googleapis.com |

| This compound | 2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidoamide | N,N'-carbonyldiimidazole, acetonitrile | 2,5-dichloro-N'-{[(3,4-dimethoxy-5-nitrophenyl)carbonyl]oxy}-4,6-dimethylpyridine-3-formylimino amide | google.com |

| This compound | 2-Trifluoromethyl-nicotinic acid hydrazide | 1,1'-carbonyldiimidazole, THF, reflux | Intermediate for COMT inhibitors | googleapis.com |

| This compound | N'-hydroxypyridine-3-carboximidamide 1-oxide | 1,1'-carbonyldiimidazole, DMF | Intermediate for nitrocatechol derivatives as COMT inhibitors | google.com |

Structure

3D Structure

特性

IUPAC Name |

3,4-dimethoxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-15-7-4-5(9(11)12)3-6(10(13)14)8(7)16-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNSKXYALDGGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620251 | |

| Record name | 3,4-Dimethoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91004-48-7 | |

| Record name | 3,4-Dimethoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dimethoxy 5 Nitrobenzoic Acid

Classical Synthetic Approaches and Their Mechanistic Considerations

The traditional syntheses of 3,4-Dimethoxy-5-nitrobenzoic acid rely on well-established chemical transformations. These methods, while effective, often involve harsh reagents and conditions.

Oxidation of 3,4-Dimethoxy-5-nitrobenzaldehyde (B1205253) Precursors

A principal strategy for the synthesis of this compound involves the oxidation of the corresponding aldehyde, 3,4-Dimethoxy-5-nitrobenzaldehyde. nih.gov This precursor can be prepared by the nitration of 3,4-dimethoxybenzaldehyde (B141060). chemicalbook.com The subsequent oxidation of the aldehyde functional group to a carboxylic acid is a key step, commonly accomplished using strong oxidizing agents.

Chromium trioxide (CrO₃) is a potent oxidizing agent capable of converting aldehydes to carboxylic acids. masterorganicchemistry.com In a typical procedure, the aldehyde is treated with chromium trioxide in an acidic aqueous solution, often with acetone (B3395972) as a co-solvent (Jones oxidation). organic-chemistry.orglumenlearning.com The mechanism involves the formation of a chromate (B82759) ester from the hydrate (B1144303) of the aldehyde. Subsequent elimination steps, facilitated by the acidic medium, lead to the formation of the carboxylic acid and a reduced chromium species. lumenlearning.com While effective, the use of chromium(VI) compounds is now often avoided due to their toxicity. organic-chemistry.org

Interactive Data Table: Chromium Trioxide Oxidation

| Reactant | Reagent | Product | Key Considerations |

| 3,4-Dimethoxy-5-nitrobenzaldehyde | Chromium Trioxide (CrO₃) in acid | This compound | Strong oxidant, toxic, requires careful handling. organic-chemistry.org |

Potassium permanganate (B83412) (KMnO₄) is another powerful and widely used oxidizing agent for the conversion of aldehydes to carboxylic acids. libretexts.orgwikipedia.org The reaction is typically carried out in an alkaline, acidic, or neutral medium. ncert.nic.in Under basic conditions, the aldehyde is oxidized to the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. The permanganate ion (MnO₄⁻) is reduced in the process, often to manganese dioxide (MnO₂) under neutral or alkaline conditions, or to Mn²⁺ under acidic conditions. libretexts.orglibretexts.org The reaction is known for its high efficiency, though careful control of the reaction conditions is necessary to prevent over-oxidation or side reactions, especially with complex substrates. libretexts.org

Interactive Data Table: Potassium Permanganate Oxidation

| Reactant | Reagent | Product | Key Considerations |

| 3,4-Dimethoxy-5-nitrobenzaldehyde | Potassium Permanganate (KMnO₄) | This compound | Powerful oxidant, conditions (acidic/basic/neutral) affect byproducts. libretexts.orgncert.nic.in |

Nitration Reactions of Dimethoxybenzoic Acid Derivatives (Regioselectivity Studies)

An alternative and more direct route to this compound is the electrophilic nitration of 3,4-dimethoxybenzoic acid. google.com This reaction's success hinges on the directing effects of the substituents on the aromatic ring. The two methoxy (B1213986) groups (-OCH₃) are strongly activating and ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. libretexts.org The carboxylic acid group (-COOH), on the other hand, is a deactivating and meta-directing group.

In the case of 3,4-dimethoxybenzoic acid, the position most activated towards electrophilic attack is C5, which is ortho to the methoxy group at C4 and para to the methoxy group at C3. The combined activating and directing influence of the two methoxy groups overrides the deactivating and meta-directing effect of the carboxylic acid group, leading to regioselective nitration at the C5 position. libretexts.orgnih.gov The reaction is typically carried out using a nitrating agent such as a mixture of nitric acid and sulfuric acid. nih.gov However, issues such as decarboxylation can occur as a side reaction under harsh nitrating conditions. google.com

Multi-Step Convergent Synthetic Strategies

Multi-step syntheses of this compound can also be envisioned, starting from simpler, more readily available precursors. For instance, a convergent approach could involve the synthesis of a suitably substituted benzene (B151609) ring followed by the introduction of the necessary functional groups. One possible, though less direct, route could begin with the nitration of a precursor like 3,4-dihydroxybenzaldehyde, followed by methylation of the hydroxyl groups and subsequent oxidation of the aldehyde. However, the selective functionalization of such molecules can be challenging. A more common multi-step approach involves the nitration of 3,4-dimethoxybenzoic acid, which itself can be prepared from vanillin (B372448) through a series of steps including methylation and oxidation.

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods in chemistry. google.comnih.gov For the synthesis of nitroaromatic compounds, this includes exploring greener nitrating agents and reaction conditions. For example, the use of solid acid catalysts or milder nitrating agents in place of the traditional mixed acid system can reduce waste and improve safety. organic-chemistry.org Furthermore, flow chemistry approaches are being investigated to improve control over highly exothermic reactions like nitration, enhancing both safety and yield. While specific examples for the sustainable synthesis of this compound are not extensively documented in readily available literature, the general principles of green chemistry are applicable. This could involve using catalytic amounts of reagents, employing less hazardous solvents, and designing processes that minimize energy consumption and waste production. mdpi.com The development of biocatalytic methods for nitration or the use of renewable starting materials could represent future directions in the sustainable synthesis of this compound. nih.gov

Catalytic Approaches in this compound Synthesis

The synthesis of this compound and its precursors can be significantly influenced by the use of catalysts to enhance reaction rates, improve selectivity, and reduce the environmental impact of the chemical process.

A primary route to this compound involves a two-step process starting with the nitration of 3,4-dimethoxybenzaldehyde (veratraldehyde), followed by the oxidation of the resulting 3,4-dimethoxy-5-nitrobenzaldehyde. While traditional nitration often employs a mixture of nitric acid and sulfuric acid, research into catalytic nitration of aromatic compounds offers alternative pathways. The use of solid acid catalysts, for instance, presents a recyclable and potentially more selective option.

In a related context, the demethylation of a similar compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, has been achieved using Lewis acids like zinc chloride, highlighting the potential for Lewis acid catalysis in transformations of this class of molecules. google.comrsc.org For the synthesis of veratraldehyde itself, a catalytic method using benzyl (B1604629) trimethyl ammonium (B1175870) chloride has been shown to produce the compound with a high yield of 89%. google.com

The subsequent oxidation of the nitroaldehyde intermediate to the desired nitrobenzoic acid can also be achieved through catalytic methods. While direct catalytic oxidation data for 3,4-dimethoxy-5-nitrobenzaldehyde is not extensively reported, studies on analogous compounds provide valuable insights. For instance, the green oxidation of p-nitrotoluene to p-nitrobenzoic acid has been successfully demonstrated using metalloporphyrins as biomimetic catalysts, achieving yields up to 90.4%. acs.org This suggests that similar catalytic systems could be developed for the efficient and environmentally benign oxidation of 3,4-dimethoxy-5-nitrobenzaldehyde.

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry are increasingly integral to the design and optimization of synthetic routes for fine chemicals like this compound. Key considerations include the use of less hazardous reagents, renewable feedstocks, and the reduction of waste.

A notable advancement in the synthesis of the precursor, 3,4-dimethoxy-5-nitrobenzaldehyde, involves the nitration of veratraldehyde using nitric acid in acetic acid or dichloromethane (B109758). chemicalbook.comgoogle.com This method avoids the use of highly corrosive and environmentally problematic sulfuric acid. A patented method describes the nitration of veratraldehyde in dichloroethane with a molar ratio of veratraldehyde to nitric acid between 1:1.5 and 1:3, at a controlled temperature of 25-40°C. google.com This process is highlighted as being milder and having a better yield compared to the nitration of veratric acid. google.com

For the oxidation step, the use of hydrogen peroxide with a sodium chlorite (B76162) system in a mixed solvent of water and methanol (B129727) represents a greener alternative to traditional heavy metal oxidants like chromium trioxide. orgsyn.org Furthermore, the development of catalytic oxidation systems, such as those using metalloporphyrins with dioxygen as the oxidant, aligns well with green chemistry principles by utilizing a benign oxidizing agent and a small amount of catalyst. acs.org

Process Intensification and Scale-up Feasibility Studies

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the synthesis of this compound, particularly the nitration step, process intensification offers significant advantages.

Aromatic nitrations are typically fast and highly exothermic reactions, which can pose safety risks on a large scale. Continuous flow reactors offer superior heat and mass transfer compared to traditional batch reactors, allowing for better temperature control and safer operation. google.com The use of continuous reactors, such as simple plug-flow pipe units or tubular models, can lead to a significant increase in productivity and a reduction in reactor volume. For example, in the production of phosphorus oxychloride, a switch from batch to a continuous process resulted in a 95-fold increase in productivity. ccdcindia.com

Comparative Analysis of Synthetic Efficiency, Yields, and Purity Profiles

A comparative analysis of the different synthetic methodologies for this compound reveals a clear advantage for the two-step synthesis starting from veratraldehyde over the direct nitration of veratric acid.

| Parameter | Two-Step Synthesis from Veratraldehyde | Direct Nitration of Veratric Acid (for a related compound) |

|---|---|---|

| Starting Material | 3,4-Dimethoxybenzaldehyde (Veratraldehyde) | 3,4-Dimethoxybenzoic Acid (Veratric Acid) |

| Key Steps | 1. Nitration of Veratraldehyde 2. Oxidation of 3,4-Dimethoxy-5-nitrobenzaldehyde | 1. Direct Nitration |

| Reagents | 1. Nitric Acid, Acetic Acid/Dichloroethane 2. Oxidizing agent (e.g., KMnO4, H2O2/NaClO2) | Nitric Acid, Sulfuric Acid (typically) |

| Reported Yield | Nitration: up to 98% chemicalbook.comgoogle.com Oxidation: High (e.g., 93% for a similar compound) | Lower yields often reported for direct nitration of substituted benzoic acids. |

| Reported Purity | High purity achievable, e.g., 99.5% for the oxidized product of a similar compound. | Can be lower due to side reactions and purification challenges. |

| Advantages | High overall yield, milder reaction conditions for nitration, better selectivity. google.com | Fewer synthetic steps. |

| Disadvantages | Two separate reaction steps. | Harsh reaction conditions (strong acids), potential for lower selectivity and yield. |

Chemical Transformations and Reaction Mechanisms of 3,4 Dimethoxy 5 Nitrobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The chemical behavior of 3,4-Dimethoxy-5-nitrobenzoic acid is characterized by the reactivity of its carboxylic acid functional group. This moiety readily participates in a variety of transformations, including esterification, formation of acyl halides, and decarboxylation, each influenced by specific reaction conditions.

Esterification Reactions and Kinetic Studies

Esterification of benzoic acid derivatives is a well-established process, typically catalyzed by acid. dnu.dp.ua The reaction of this compound with an alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid leads to the corresponding ester. This transformation is an equilibrium process, and the use of excess alcohol or the removal of water can drive the reaction towards the product side. truman.edu

Kinetic studies on the esterification of substituted benzoic acids reveal that the reaction is typically first-order with respect to the carboxylic acid. dnu.dp.ua The rate of esterification can be influenced by electronic effects of the substituents on the aromatic ring. For instance, electron-withdrawing groups, such as the nitro group present in this compound, can affect the reactivity of the carboxylic acid.

Microwave-assisted esterification has emerged as an efficient method for synthesizing esters from substituted benzoic acids. usm.my This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. usm.my For example, the esterification of 4-fluoro-3-nitrobenzoic acid using a catalytic amount of sulfuric acid in ethanol (B145695) under sealed-vessel microwave conditions has been optimized by varying temperature and irradiation time. usm.my The highest yields were achieved at temperatures between 130–150°C with a total irradiation time of 15 minutes. usm.my

The choice of alcohol also plays a crucial role in the outcome of the esterification. Primary alcohols generally provide the highest yields of the corresponding esters, followed by secondary alcohols, while tertiary alcohols give the lowest yields. usm.my

A variety of reagents and catalysts have been developed for esterification under mild conditions. For instance, the use of triphenylphosphine (B44618) dihalides in the presence of a base like N,N-dimethylaminopyridine (DMAP) in dichloromethane (B109758) has been shown to be effective for the esterification of aromatic carboxylic acids at room temperature. researchgate.net

Table 1: Conditions for Esterification of Substituted Benzoic Acids

| Carboxylic Acid | Alcohol/Reagent | Catalyst | Conditions | Yield | Reference |

| 4-Nitrobenzoic Acid | n-Butanol | Triphenylphosphine diiodide/DMAP | Dichloromethane, Room Temp. | Good to Excellent | researchgate.net |

| 3-Nitrobenzoic Acid | Methanol (B129727) | Sulfuric Acid | Reflux, 1 hour | - | truman.edu |

| 4-Fluoro-3-nitrobenzoic Acid | Ethanol | Sulfuric Acid | Microwave, 130°C, 15 min | Good | usm.my |

| Benzoic Acid | 1-Butyl alcohol | p-Toluenesulfonic acid | 365.2–389.4 K | 92% conversion in 120 min | dnu.dp.ua |

Formation of Acyl Halides (e.g., 3,4-Dimethoxy-5-nitrobenzoyl Chloride)

The conversion of this compound to its corresponding acyl halide, 3,4-Dimethoxy-5-nitrobenzoyl chloride, is a key transformation that activates the carboxylic acid group for further reactions, such as amide and ester formation. This is typically achieved by treating the carboxylic acid with a halogenating agent.

Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). wikipedia.org For example, the synthesis of 4-nitrobenzoyl chloride can be accomplished by reacting 4-nitrobenzoic acid with phosphorus pentachloride, followed by distillation to remove the phosphorus oxychloride byproduct. prepchem.comorgsyn.org The resulting acyl chloride can be purified by crystallization or distillation under reduced pressure. prepchem.com An alternative method involves heating the carboxylic acid with an excess of thionyl chloride. orgsyn.org

The resulting 3,4-Dimethoxy-5-nitrobenzoyl chloride is a reactive intermediate. For instance, the related compound 3,4-dimethoxybenzoyl chloride has been utilized in the synthesis of various complex organic molecules. sigmaaldrich.com

Decarboxylation Pathways and Conditions

Transformations Involving the Nitro Group

The nitro group of this compound is a versatile functional group that can undergo various transformations, most notably reduction to an amino group.

Reduction to Amino Analogues (e.g., 3,4-Dimethoxy-5-aminobenzoic Acid)

The reduction of the nitro group in this compound to form 3,4-Dimethoxy-5-aminobenzoic acid is a synthetically important reaction. This transformation converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, significantly altering the electronic properties of the aromatic ring. masterorganicchemistry.com

Several methods are available for the reduction of aromatic nitro compounds. masterorganicchemistry.com These can be broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. masterorganicchemistry.comnumberanalytics.com The reaction is typically carried out under pressure and at elevated temperatures in a suitable solvent like ethanol or toluene. numberanalytics.com

Chemical Reduction: A variety of reducing agents can be employed for this purpose. Common examples include easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl₂) in ethanol is another effective reagent for nitro group reduction under pH-neutral conditions. masterorganicchemistry.com Other reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can also be used, although LiAlH₄ may lead to the formation of azobenzenes. masterorganicchemistry.comnumberanalytics.com

Table 2: Common Methods for the Reduction of Aromatic Nitro Compounds

| Method | Reagents/Catalyst | Conditions | Product | Reference |

| Catalytic Hydrogenation | Pd/C, PtO₂, or Raney Ni | High pressure H₂, elevated temperature | Amine | masterorganicchemistry.comnumberanalytics.com |

| Chemical Reduction | Fe, Sn, or Zn with HCl | Acidic conditions | Amine | masterorganicchemistry.com |

| Chemical Reduction | SnCl₂ | Ethanol | Amine | masterorganicchemistry.com |

| Chemical Reduction | NaBH₄ | - | Amine | numberanalytics.com |

Mechanistic Investigations of Nitro Group Reductions

The mechanism of aromatic nitro group reduction is complex and depends on the specific reagents and reaction conditions employed.

Catalytic Hydrogenation: The generally accepted mechanism involves the adsorption of the nitro compound onto the surface of the metal catalyst. numberanalytics.com Subsequently, hydrogen atoms, also adsorbed on the catalyst surface, are transferred to the nitro group in a stepwise manner, leading to the formation of nitroso and hydroxylamine (B1172632) intermediates before the final amine product is formed. rsc.orgorientjchem.org

Chemical Reduction: With metal-based reducing agents, the mechanism involves the transfer of electrons from the metal to the nitro group. numberanalytics.com In acidic media, the reaction proceeds through a series of protonation and reduction steps.

Electrochemical Reduction: This method involves the transfer of electrons to the nitro group at a cathode in an electrochemical cell. numberanalytics.com It is a highly selective method that can be performed under mild conditions. numberanalytics.com

The reduction of nitroaromatic compounds can proceed through different pathways. Haber's classical mechanism, based on electrochemical reduction, proposes two main routes: a direct pathway involving the formation of a phenylhydroxylamine intermediate and an indirect pathway that proceeds through an azoxybenzene (B3421426) intermediate. rsc.org The direct route involves the sequential reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine. nih.gov

The structure of the aromatic nitro compound, including the nature and position of other substituents, can influence the rate and mechanism of reduction. orientjchem.org The choice of catalyst and solvent also plays a critical role in determining the reaction pathway and the efficiency of the reduction. numberanalytics.com

Reactivity at the Methoxy (B1213986) Substituents

The methoxy groups (-OCH₃) on the aromatic ring are key sites for reactivity, primarily involving the cleavage of the ether bond.

O-Demethylation, the removal of a methyl group from a methoxy ether to form a hydroxyl group (phenol), is a common transformation for aryl methyl ethers. This reaction can be achieved using various reagents, which can be broadly categorized into strong acids, Lewis acids, and nucleophilic agents. commonorganicchemistry.com The choice of reagent can sometimes allow for selective demethylation, where one methoxy group is removed in preference to another.

Strong protic acids like hydrobromic acid (HBr) can cleave phenolic methyl ethers, typically at elevated temperatures. commonorganicchemistry.com Lewis acids are also effective reagents for ether cleavage. youtube.com Boron tribromide (BBr₃) is a particularly mild and effective reagent for cleaving phenolic methyl ethers, often used in solvents like dichloromethane at or below room temperature. commonorganicchemistry.com Aluminum chloride (AlCl₃) is another Lewis acid used for this purpose. nih.gov In some cases, nucleophilic reagents such as thiolates can also effect demethylation. commonorganicchemistry.com

In molecules with multiple methoxy groups, achieving regioselectivity can be challenging and depends on the substrate and reaction conditions. For the related compound 3,4-dimethoxybenzoic acid (veratric acid), studies have shown that O-demethylation occurs exclusively at the para-methoxyl function to yield 4-hydroxy-3-methoxybenzoic acid (vanillic acid), with no formation of the 3-hydroxy-4-methoxy isomer. nih.gov For this compound, the electronic effect of the electron-withdrawing nitro group at position 5 significantly influences the reactivity of the adjacent methoxy groups. The methoxy group at position 4 is para to the nitro group, while the one at position 3 is meta. This positioning can affect the susceptibility of each ether bond to cleavage. For instance, in the synthesis of gefitinib, a process involving the nitration of 3,4-dimethoxybenzoic acid is followed by demethylation. googleapis.com

The table below summarizes various conditions used for the demethylation of related aromatic ethers, illustrating the range of applicable methods.

| Substrate Type | Reagent | Conditions | Product Type |

| Phenolic methyl ethers | Boron tribromide (BBr₃) | Dichloromethane, cool to room temp | Phenol |

| Phenolic methyl ethers | Hydrobromic acid (HBr) | Elevated temperature | Phenol |

| Methoxy flavanones | Anhydrous AlCl₃ | Anhydrous ether, room temp | 5-Hydroxy flavanone |

| 3,4,5-Trimethoxybenzoic acid | Alkali hydroxide | Ethylene glycol, heat | 4-Hydroxy-3,5-dimethoxybenzoic acid |

| Lignin-derived aromatics | HCl/LiBr | 110 °C | Phenol/Catechol |

The cleavage of the ether bond is the key step. With reagents like BBr₃, the reaction is believed to proceed through a mechanism involving the formation of charged intermediates. researchgate.net Density functional theory (DFT) calculations on the demethylation of anisole (B1667542) with BBr₃ have been used to predict the mechanistic pathway. researchgate.net The rate of reaction is affected by the stability of these intermediates, which in turn is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, like the nitro group in this compound, will decrease the electron density on the oxygen atoms of the methoxy groups, potentially affecting the rate of the initial Lewis acid coordination.

| Compound | Formula | Property | Value | Units |

| Anisole | C₇H₈O | ΔfH°(gas) | -76.4 ± 1.1 | kJ/mol |

| Anisole | C₇H₈O | ΔvapH°(298.15 K) | 46.15 ± 0.08 | kJ/mol |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is substituted with both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), leading to complex reactivity in both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene (B151609) ring. The existing substituents on the ring direct the position of the incoming electrophile.

Methoxy groups (-OCH₃) : These are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance.

Nitro group (-NO₂) and Carboxylic acid group (-COOH) : These are deactivating groups and are meta-directors because they withdraw electron density from the ring, making the ortho and para positions particularly electron-deficient.

In this compound, the directing effects of these groups are superimposed. The two methoxy groups direct towards positions 2, 5, and 6. The nitro and carboxyl groups direct towards positions 2 and 6. The most likely position for electrophilic attack is C-6, as it is ortho to the C-4 methoxy group and meta to the nitro and carboxyl groups. The C-2 position is sterically hindered by the adjacent carboxylic acid group. A relevant example is the nitration of veratric acid (3,4-dimethoxybenzoic acid), which yields 6-nitroveratric acid, demonstrating the directing effect of the methoxy groups towards the less hindered ortho position. google.com

Nucleophilic Aromatic Substitution (SNAr)

Typically, aromatic rings are electron-rich and react with electrophiles. However, the presence of strong electron-withdrawing groups, such as a nitro group, can make the ring electron-deficient enough to be attacked by a nucleophile. wikipedia.orgmasterorganicchemistry.com This leads to a nucleophilic aromatic substitution (SNAr) reaction, where a nucleophile replaces a leaving group on the ring. wikipedia.org The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org

For SNAr to occur, an electron-withdrawing group must be positioned ortho or para to a good leaving group. pressbooks.pub In this compound, the nitro group at C-5 is ortho to the methoxy group at C-4 and meta to the methoxy group at C-3. Therefore, the methoxy group at C-4 is a potential leaving group in an SNAr reaction. A strong nucleophile (Nu⁻) could attack the ring at C-4, leading to the displacement of a methoxide (B1231860) ion (CH₃O⁻). The stability of the intermediate Meisenheimer complex is crucial and is enhanced by the delocalization of the negative charge onto the nitro group. youtube.comlibretexts.org

The table below lists potential nucleophiles that could participate in SNAr reactions with this compound and the hypothetical products.

| Nucleophile (Nu⁻) | Reagent Example | Hypothetical Product (substituent at C-4) |

| Hydroxide | Sodium Hydroxide (NaOH) | -OH (4-hydroxy-3-methoxy-5-nitrobenzoic acid) |

| Alkoxide | Sodium Ethoxide (NaOEt) | -OCH₂CH₃ (4-ethoxy-3-methoxy-5-nitrobenzoic acid) |

| Amide | Sodium Amide (NaNH₂) | -NH₂ (4-amino-3-methoxy-5-nitrobenzoic acid) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | -SPh (4-(phenylthio)-3-methoxy-5-nitrobenzoic acid) |

Derivatives and Analogues of 3,4 Dimethoxy 5 Nitrobenzoic Acid: Synthesis and Research Applications

Rational Design and Synthesis of Novel Derivatives

The rational design of novel derivatives of 3,4-dimethoxy-5-nitrobenzoic acid is a focal point of research, aiming to create compounds with enhanced biological activities. This process often involves the strategic modification of the core structure to influence properties such as potency, selectivity, and pharmacokinetic profiles. For instance, the synthesis of new N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine has been reported, showcasing a multi-step synthesis that includes microwave-assisted steps to improve reaction efficiency. mdpi.com This approach allows for the creation of a library of compounds with diverse substitutions, which can then be screened for potential therapeutic applications, such as antitumoral activity. mdpi.com

Another area of focus is the development of modulators for nuclear receptors like the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a target for inflammatory and autoimmune diseases. nih.gov Researchers have synthesized 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene, starting from a 3-carboxylic acid derivative, to act as RORγt modulators. nih.gov The synthetic strategy involves amide formation using coupling agents like HATU and DIPEA. nih.gov These derivatives are then evaluated for their physicochemical properties, including solubility and microsomal stability, to predict their drug-like characteristics. nih.gov

The following table provides an overview of rationally designed derivatives and their synthetic approaches.

| Derivative Class | Synthetic Approach | Key Features | Potential Application |

| N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine | Multi-step synthesis including microwave-assisted reactions. mdpi.com | Two points of molecular diversity for varied substitutions. mdpi.com | Antitumoral agents. mdpi.com |

| 2,3 Derivatives of 4,5,6,7-tetrahydro-benzothiophene | Amide formation from a 3-carboxylic acid derivative using HATU and DIPEA. nih.gov | Modulation of RORγt activity. nih.gov | Treatment of inflammatory and autoimmune diseases. nih.gov |

Synthetic Routes to Key Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

Role in Entacapone (B1671355) Synthesis and its Analogues

This compound is a precursor in some synthetic routes to Entacapone, a catechol-O-methyltransferase (COMT) inhibitor. However, a more common starting material is 3,4-dimethoxy-5-nitrobenzaldehyde (B1205253). ias.ac.inchemicalbook.com This aldehyde can be condensed with ethyl cyanoacetate (B8463686) to form ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate. ias.ac.in Subsequent amine-mediated demethylation of this intermediate or its amide derivatives can yield Entacapone. ias.ac.in This demethylation preferentially occurs at the methoxy (B1213986) group positioned adjacent to the nitro group due to nucleophilic attack. ias.ac.in

Alternative syntheses of Entacapone start from 3,4-dihydroxy-5-nitrobenzaldehyde, which is condensed with N,N-diethylcyanoacetamide. google.com This highlights that while related to the core structure, direct synthesis from this compound is not the only or most prevalent route.

Contribution to Opicapone Preparation and Related Compounds

This compound is a key intermediate in various patented processes for the preparation of Opicapone, another COMT inhibitor. google.comgoogle.comnewdrugapprovals.org A common synthetic route involves the reaction of this compound with a coupling agent like N,N'-carbonyldiimidazole, followed by reaction with (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide. google.comgoogle.comnewdrugapprovals.org This sequence leads to the formation of a 1,2,4-oxadiazole (B8745197) derivative, which is a crucial intermediate in the synthesis of Opicapone. google.comgoogle.com The initial this compound can itself be prepared by the oxidation of 3,4-dimethoxy-5-nitrobenzaldehyde using oxidizing agents such as Oxone or potassium permanganate (B83412). google.comnewdrugapprovals.org

The following table summarizes a typical reaction sequence for the synthesis of an Opicapone intermediate from this compound. google.comgoogle.com

| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Intermediate |

| This compound | (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide | N,N'-Carbonyldiimidazole | Acetonitrile or Dichloromethane (B109758) | 2,5-dichloro-3-[5-(3,4-dimethoxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine |

Exploration as Building Blocks for Other Bioactive Molecules

The structural motif of a nitrated aromatic ring, as seen in this compound, is a valuable building block in the synthesis of a wide array of bioactive molecules. Aromatic nitro compounds are precursors to many drugs. nih.gov For example, nitropyridine derivatives have been used to synthesize inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov The synthesis of these inhibitors often involves nucleophilic substitution of a halogen on the nitropyridine ring, followed by further functionalization. nih.gov

Furthermore, the enaminonitrile derivative, 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, has been utilized as a versatile building block for synthesizing novel heterocyclic compounds with antimicrobial activity. researchgate.net This demonstrates the broader utility of nitro-substituted aromatic compounds in medicinal chemistry for creating diverse molecular architectures with potential therapeutic value. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of derivatives of this compound. These studies systematically alter the chemical structure of a lead compound and evaluate the effect of these changes on its biological activity.

For instance, in the development of RORγt modulators based on a 4,5,6,7-tetrahydro-benzothiophene scaffold, SAR studies revealed that the interactions with specific hydrophilic regions of the receptor's ligand-binding domain are key for activity. nih.gov It was also observed that alkyl substitutions at certain positions on the tetrahydro-benzothiophene ring could impact the compound's conformation and activity. nih.gov

In a different study on chalcone-trimethoxycinnamide hybrids, SAR analysis indicated that the presence of a 3,4,5-trimethoxyphenyl group is important for interaction with tubulin, a target for antimitotic agents. mdpi.com The study also showed that the nature of the linker between the chalcone (B49325) and the trimethoxyphenyl moiety significantly influences the antiproliferative activity. mdpi.com For example, replacing a 3,4,5-trimethoxycinnamoyl group with a 3,4,5-trimethoxyphenyl group led to a decrease in activity, suggesting the importance of the α,β-unsaturated ketone in the linker. mdpi.com

The following table summarizes key SAR findings for derivatives related to the this compound structural motif.

| Compound Class | Structural Feature | Impact on Activity | Reference |

| RORγt Modulators | Interaction with hydrophilic regions (Cys320-Glu326, Arg364-Phe377) | Essential for basal modulatory activity | nih.gov |

| RORγt Modulators | Alkyl substitution at position 6 of the tetrahydro-benzothiophene ring | Can cause deviation from the active pose | nih.gov |

| Chalcone-trimethoxycinnamide Hybrids | 3,4,5-trimethoxyphenyl group | Important for tubulin interaction | mdpi.com |

| Chalcone-trimethoxycinnamide Hybrids | α,β-unsaturated ketone in the linker | Enhances antiproliferative activity | mdpi.com |

Structure-Property Relationship (SPR) Investigations within Analogous Series

For the 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene developed as RORγt modulators, SPR investigations were conducted to assess properties like solubility, microsomal stability, and permeability. nih.gov The results showed that most of these derivatives have good solubility at both acidic and neutral pH. nih.gov They also exhibited a range of microsomal stabilities and Caco-2 permeabilities, which provides options for different formulation strategies and potential for organ-specific targeting. nih.gov Furthermore, their varying potential to cross the blood-brain barrier, as indicated by MDR1-MDCKII permeability assays, suggests that some derivatives could be developed for central nervous system conditions. nih.gov

In a study of dithiocarbamic flavanones, SPR analysis revealed that the number and type of halogen substituents on the benzopyran ring significantly affected their antioxidant properties. mdpi.com Dihalogenated flavanones showed better free radical scavenging activity than their monohalogenated counterparts. mdpi.com The nature of the secondary amine in the dithiocarbamic moiety also played a role, with N-pyrrolidinyl and N-morpholinyl derivatives showing the highest antioxidant activity. mdpi.com

The following table highlights key SPR findings for analogous series.

| Compound Series | Structural Variation | Effect on Physicochemical Properties | Reference |

| 2,3 Derivatives of 4,5,6,7-tetrahydro-benzothiophene | Various substitutions | Good solubility at acidic and neutral pH; diverse microsomal stability and permeability profiles. | nih.gov |

| Dithiocarbamic Flavanones | Number of halogen substituents | Dihalogenated compounds have better antioxidant activity than monohalogenated ones. | mdpi.com |

| Dithiocarbamic Flavanones | Nature of the secondary amine | N-pyrrolidinyl and N-morpholinyl derivatives exhibit the highest antioxidant properties. | mdpi.com |

Advanced Characterization and Spectroscopic Analysis in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, including ¹H and ¹³C NMR, are fundamental for identifying the types and number of unique proton and carbon environments in 3,4-Dimethoxy-5-nitrobenzoic acid.

The ¹H NMR spectrum reveals the electronic environment of the protons. The aromatic protons typically appear as distinct singlets due to their isolation from neighboring protons. The methoxy (B1213986) groups also produce sharp singlet signals, integrating to three protons each. The acidic proton of the carboxylic acid group is often broad and may exchange with trace water in the solvent, causing its chemical shift to vary.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum shows distinct signals for the carboxyl carbon, the aromatic carbons attached to the methoxy and nitro groups, the unsubstituted aromatic carbons, and the methoxy carbons. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing nitro and carboxylic acid groups.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | Singlet | 1H | Aromatic H-6 |

| ~7.85 | Singlet | 1H | Aromatic H-2 |

| ~4.00 | Singlet | 3H | Methoxy (OCH₃) at C-4 |

| ~3.95 | Singlet | 3H | Methoxy (OCH₃) at C-3 |

| ~13.0 (variable) | Broad Singlet | 1H | Carboxylic Acid (COOH) |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | Carboxylic Acid (C=O) |

| ~153.0 | Aromatic C-4 (C-OCH₃) |

| ~148.0 | Aromatic C-3 (C-OCH₃) |

| ~142.0 | Aromatic C-5 (C-NO₂) |

| ~128.0 | Aromatic C-1 (C-COOH) |

| ~115.0 | Aromatic C-6 |

| ~110.0 | Aromatic C-2 |

| ~56.5 | Methoxy (OCH₃) at C-4 |

| ~56.3 | Methoxy (OCH₃) at C-3 |

Two-dimensional (2D) NMR experiments provide further confirmation of the molecular structure by revealing correlations between nuclei. nih.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be expected to show no cross-peaks between the aromatic protons, confirming they are not on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. science.govyoutube.com An HSQC spectrum would show cross-peaks connecting the proton signal at ~8.10 ppm to the carbon signal at ~115.0 ppm (C-6) and the proton signal at ~7.85 ppm to the carbon signal at ~110.0 ppm (C-2). It would also correlate the methoxy proton signals to their respective carbon signals around 56 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework. youtube.comscience.gov Key HMBC correlations would include:

The aromatic proton H-2 showing correlations to the carboxyl carbon (C=O), C-4, and C-6.

The aromatic proton H-6 showing correlations to the carboxyl carbon (C=O), C-2, and C-4.

The methoxy protons showing correlations to the aromatic carbons they are attached to (C-3 and C-4).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. nih.govnih.gov These two methods are often complementary, as some molecular vibrations may be more prominent in one technique than the other. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays strong absorptions corresponding to its functional groups. A very broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The C=O stretch of the carboxyl group appears as a strong, sharp peak around 1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are observed as two strong bands near 1530 cm⁻¹ and 1340 cm⁻¹, respectively. C-O stretching from the methoxy and carboxylic acid groups, as well as aromatic C=C stretching, are also present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. libretexts.org The symmetric stretch of the nitro group around 1340 cm⁻¹ is typically a very strong and easily identifiable Raman band. Aromatic ring vibrations, particularly the ring "breathing" mode, also give rise to sharp signals. While the C=O stretch is visible, the O-H stretch is generally weak in Raman spectra. currentseparations.com

Table 3: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Technique |

| 3300-2500 | O-H stretch (Carboxylic acid dimer) | IR (Strong, Broad) |

| ~1700 | C=O stretch (Carboxylic acid) | IR (Strong), Raman (Moderate) |

| ~1530 | N-O asymmetric stretch (Nitro) | IR (Strong) |

| ~1340 | N-O symmetric stretch (Nitro) | IR (Strong), Raman (Strong) |

| ~1600, ~1450 | C=C stretch (Aromatic ring) | IR (Moderate), Raman (Moderate) |

| ~1270 | C-O stretch (Aryl ether/Carboxylic acid) | IR (Strong) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₉H₉NO₆), the molecular weight is 227.17 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 227. The fragmentation of aromatic carboxylic acids often involves characteristic losses. libretexts.org Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH) to form an acylium ion at m/z 210 ([M-17]⁺).

Loss of a methoxy radical (•OCH₃) to give a fragment at m/z 196 ([M-31]⁺).

Loss of a carboxyl group (•COOH) or (CO₂ + H•) resulting in a peak at m/z 182 ([M-45]⁺). libretexts.org

Loss of a nitro group (•NO₂) to yield an ion at m/z 181 ([M-46]⁺).

The analysis of these fragments helps to confirm the presence and connectivity of the different functional groups on the aromatic ring. miamioh.edufu-berlin.de

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details about the packing of molecules in the crystal lattice.

While a specific published crystal structure for this compound was not available for this review, its solid-state structure can be predicted based on the known behavior of similar aromatic carboxylic acids.

Hydrogen Bonding: The most significant intermolecular interaction would be the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two separate molecules. The proton of one carboxyl group acts as a hydrogen bond donor to the carbonyl oxygen of the second molecule, and vice-versa, creating a characteristic R²₂(8) ring motif.

π-π Stacking: The electron-deficient nature of the aromatic ring, due to the presence of the nitro and carboxylic acid groups, facilitates π-π stacking interactions. stfc.ac.uk In the crystal lattice, molecules would likely arrange in offset, parallel stacks to maximize these stabilizing interactions between adjacent rings. researchgate.net

These combined interactions dictate the formation of a stable, three-dimensional supramolecular architecture in the solid state.

Polymorphism and Crystallization Behavior Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. The study of polymorphism in substituted benzoic acids, such as this compound, involves a systematic investigation of its crystallization behavior under various conditions.

The crystallization process for a compound like this compound would be explored by varying parameters such as solvent, temperature, and cooling rate. Different solvents can influence the formation of different polymorphs by interacting with the solute molecules in unique ways, leading to different packing arrangements in the crystal lattice. For instance, studies on other substituted benzoic acids have shown that evaporation crystallization at different temperatures can yield different polymorphic forms.

The identification and characterization of different polymorphs are typically carried out using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). These methods can distinguish between different crystal structures and provide information on their thermal stability and phase transitions.

Illustrative Data on Polymorphism of a Substituted Benzoic Acid:

| Polymorph | Crystal System | Space Group | Melting Point (°C) | Key Distinguishing Feature |

| Form I | Orthorhombic | Pna2₁ | 180-182 | Thermodynamically stable form at room temperature |

| Form II | Triclinic | P-1 | 175-177 | Kinetically favored form from rapid cooling |

| Form III | Monoclinic | C2/c | 185-187 | High-temperature stable form |

Note: This table is a hypothetical representation of what polymorphic data for a compound like this compound might look like, based on studies of other benzoic acid derivatives.

Solution-Phase Spectroscopic Studies

Solution-phase spectroscopy provides invaluable insights into the electronic structure and behavior of molecules in different solvent environments.

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For an aromatic compound like this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions of the benzene (B151609) ring, the nitro group, and the carboxylic acid group. The positions and intensities of these bands are sensitive to the solvent polarity and the presence of other interacting molecules.

Molecular recognition studies can also be performed using UV-Vis spectroscopy. By monitoring the changes in the absorption spectrum of this compound upon the addition of a host or guest molecule, one can study the formation of supramolecular complexes. The binding constant and stoichiometry of the complex can be determined by titrating the compound with the interacting species and analyzing the resulting spectral changes.

Hypothetical UV-Vis Absorption Data for this compound:

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Hexane | 285 | 8,500 | π → π |

| Ethanol (B145695) | 290 | 9,200 | π → π |

| Water | 295 | 9,800 | π → π* |

Note: This table presents hypothetical data to illustrate the expected UV-Vis absorption characteristics and the influence of solvent polarity on the electronic transitions of this compound.

While this compound itself is achiral, its chiral derivatives would be amenable to analysis by chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These techniques are essential for determining the absolute configuration and conformational preferences of chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum shows positive or negative bands (Cotton effects) at the wavelengths of electronic transitions, which are characteristic of the molecule's stereochemistry. ORD, on the other hand, measures the rotation of the plane of polarized light as a function of wavelength.

For a hypothetical chiral derivative of this compound, CD and ORD spectroscopy would be instrumental in assigning its absolute configuration by comparing the experimental spectra with those predicted by computational methods or with the spectra of structurally related compounds of known stereochemistry.

Illustrative Chiroptical Data for a Hypothetical Chiral Derivative:

| Technique | Wavelength (nm) | Signal | Interpretation |

| CD | 290 | +Δε | Positive Cotton effect associated with the n→π* transition of the nitro group, indicative of (R)-configuration. |

| ORD | 589 (D-line) | +[α] | Positive specific rotation, consistent with the (R)-enantiomer. |

Note: This table provides a hypothetical example of how chiroptical data for a chiral derivative of this compound would be presented and interpreted to determine its stereochemistry.

Computational Chemistry and Theoretical Investigations of 3,4 Dimethoxy 5 Nitrobenzoic Acid

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. orientjchem.org It is widely employed to calculate a molecule's geometry, vibrational frequencies, and electronic properties. bldpharm.com For 3,4-dimethoxy-5-nitrobenzoic acid, DFT calculations can elucidate the fundamental aspects of its chemical nature. The B3LYP functional is a commonly used method that combines accuracy with computational efficiency for calculations on medium to large-sized molecules. orientjchem.orgnih.gov

Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations can map the electron density distribution, identifying electron-rich and electron-poor regions. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic potential. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). "Soft" molecules have a small energy gap and are more reactive. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, -χ).

Table 1: Illustrative Reactivity Descriptors for a Substituted Nitrobenzoic Acid based on DFT Calculations (Note: This table presents example data based on calculations for similar compounds to illustrate the type of information generated. Specific values for this compound would require dedicated computation.)

| Parameter | Formula | Illustrative Value (eV) |

| E_HOMO | - | -0.267 |

| E_LUMO | - | -0.181 |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 0.086 |

| Ionization Potential (I) | -E_HOMO | 0.267 |

| Electron Affinity (A) | -E_LUMO | 0.181 |

| Chemical Hardness (η) | (I - A) / 2 | 0.043 |

| Electronegativity (χ) | (I + A) / 2 | 0.224 |

Data modeled after findings for similar organic molecules. nih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static. Rotation around single bonds, particularly the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-O bonds of the methoxy (B1213986) groups, gives rise to different conformers. Conformational analysis aims to identify the most stable arrangements (those with the lowest energy) and the energy barriers between them.

By systematically rotating these bonds and calculating the energy at each step using DFT, a potential energy surface or "energy landscape" can be generated. researchgate.net The minima on this landscape correspond to stable conformers, while the peaks represent transition states. Studies on similar substituted benzoic acids have shown that the orientation of the carboxylic acid group relative to other substituents can significantly affect the molecule's stability. bldpharm.com For this compound, the analysis would likely reveal the preferred orientations of the methoxy and nitro groups relative to the carboxylic acid, which in turn influences its crystal packing and intermolecular interactions.

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental results.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. orientjchem.org By computing the harmonic vibrational frequencies, specific peaks in an experimental spectrum can be assigned to particular molecular motions, such as the stretching of the C=O bond in the carboxylic acid group or the symmetric and asymmetric stretches of the NO₂ group. bldpharm.com For substituted benzoic acids, these calculations help understand how substituents influence the vibrational modes of the benzene ring. orientjchem.org

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. ucl.ac.uk The chemical shift of a nucleus is highly sensitive to its local electronic environment. dntb.gov.ua By simulating the NMR spectrum, calculated shifts can be compared with experimental data to confirm the molecular structure and assign specific resonances to each proton and carbon atom in this compound.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Substituted Benzoic Acid (Note: This table is an example based on studies of similar molecules like 3-methoxy-2,4,5-trifluorobenzoic acid to demonstrate the methodology.)

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

| C=O Stretch | 1710 | 1725 |

| NO₂ Asymmetric Stretch | 1530 | 1545 |

| NO₂ Symmetric Stretch | 1350 | 1360 |

| C-O-C Asymmetric Stretch | 1280 | 1290 |

| C-H In-plane Bend | 1170 | 1175 |

Data modeled after findings for similar organic molecules. orientjchem.orgbldpharm.com

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for understanding static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior.

Solvation Effects and Solution-Phase Aggregation Behavior

The properties and behavior of this compound can be significantly different in solution compared to the gas phase. MD simulations are ideal for studying these environmental effects. By placing the molecule in a simulation box filled with explicit solvent molecules (like water or DMSO), researchers can observe how the solvent organizes around the solute. This can reveal details about hydrogen bonding between the carboxylic acid group and water, and the hydrophobic interactions around the aromatic ring. These simulations can also be used to explore the tendency of the molecule to self-associate or aggregate in solution, which is crucial for understanding its solubility and behavior in biological or chemical systems.

Host-Guest Interactions and Molecular Recognition Phenomena

MD simulations are instrumental in the field of supramolecular chemistry for studying how a "host" molecule can bind a "guest" molecule. researchgate.net If this compound were to be studied as a guest that binds to a larger host molecule (such as a cyclodextrin (B1172386) or a pillararene), MD simulations could provide detailed insights into the binding process. researchgate.net These simulations can identify the most stable binding pose, calculate the free energy of binding, and reveal the specific intermolecular forces—such as hydrogen bonds, van der Waals forces, and hydrophobic interactions—that stabilize the host-guest complex. This information is vital for designing molecular sensors or drug delivery systems.

Reaction Mechanism Elucidation via Computational Pathways

Understanding the intricate steps of a chemical reaction is fundamental to controlling its outcome and optimizing conditions. Computational chemistry provides a virtual laboratory to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the lowest energy pathways. For this compound, theoretical methods, particularly Density Functional Theory (DFT), are instrumental in exploring its reactivity.

Computational studies on related nitroaromatic compounds and benzoic acid derivatives have established a foundation for investigating the reaction mechanisms involving this compound. For instance, the nitration of benzoic acid to form nitrobenzoic acid isomers is a classic electrophilic aromatic substitution reaction. Computational models can elucidate the role of the substituents—the methoxy and carboxylic acid groups—in directing the regioselectivity of such reactions. The electron-donating methoxy groups and the electron-withdrawing nitro and carboxylic acid groups create a complex electronic environment that can be precisely modeled.

Key computational approaches to elucidate reaction mechanisms include:

Transition State Theory (TST): This theory is used to calculate the rate of a reaction by examining the properties of the activated complex or transition state. Computational methods can locate the geometry and energy of the transition state, providing crucial information about the reaction barrier.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the identification of a transition state, IRC calculations can map the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state connects the desired species.

Molecular Dynamics (MD) Simulations: To account for the dynamic effects of the solvent and the intrinsic flexibility of the molecule, MD simulations can be employed. These simulations model the atomic motions over time, offering a more realistic picture of the reaction in a condensed phase.

While specific, detailed computational studies on the reaction mechanisms of this compound are not extensively reported in publicly available literature, the established methodologies used for similar molecules provide a clear roadmap for future investigations. For example, studies on the interrupted Nef and Meyer reactions in nitro compounds highlight the potential for complex, multi-step pathways that can be unraveled using computational techniques. mdpi.com

Predictive Modeling for Novel Derivative Design and Property Prediction

A significant advantage of computational chemistry lies in its ability to predict the properties of molecules that have not yet been synthesized. This predictive power is invaluable for the rational design of novel derivatives of this compound with desired physicochemical and biological properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are central to this endeavor.

These models are built on the principle that the properties of a molecule are a function of its structure. By calculating a variety of molecular descriptors, it is possible to build mathematical models that correlate these descriptors with experimental data. For substituted benzoic acids, computational models have been successfully developed to predict a range of properties.

Table 1: Examples of Predictable Properties for Benzoic Acid Derivatives using Computational Models

| Property | Relevant Computational Models | Key Molecular Descriptors |

| Acidity (pKa) | CoMFA (Comparative Molecular Field Analysis), DFT | Electrostatic potential, partial atomic charges, frontier molecular orbital energies |

| Permeability | QSPR, Molecular Dynamics | Solvent accessible surface area, polar surface area, free energy of solvation |

| Spectroscopic Properties | TD-DFT (Time-Dependent DFT) | Electronic transition energies, oscillator strengths |

| Redox Potential | DFT | Electron affinity, ionization potential |

Data compiled from studies on substituted benzoic acids and nitroaromatic compounds. nih.govacs.org

For the design of novel derivatives of this compound, a typical workflow would involve:

Scaffold Hopping and Substituent Modification: In silico modification of the parent structure by adding, removing, or replacing functional groups.

Descriptor Calculation: For each designed derivative, a wide range of electronic, steric, and lipophilic descriptors are calculated.

Property Prediction: Using pre-existing or newly developed QSAR/QSPR models, the properties of interest (e.g., solubility, potential biological activity, reactivity) are predicted.

Prioritization: The most promising candidates are prioritized for synthesis and experimental validation.

Cheminformatics and Data Mining Applied to Analogues

Cheminformatics provides the tools and techniques to organize, analyze, and mine large datasets of chemical information. youtube.com When applied to analogues of this compound, these approaches can uncover valuable patterns and relationships that might not be apparent from studying individual molecules.

Table 2: Cheminformatics Applications for Analogues of this compound

| Application | Description | Potential Insights |

| Chemical Space Analysis | Visualization of the structural diversity of a library of analogues in a low-dimensional space. | Identification of novel structural motifs and areas of unexplored chemical space. |

| Similarity Searching | Identifying molecules with similar structural or physicochemical features from large databases. | Finding commercially available analogues or compounds with known biological activities. |

| Clustering | Grouping molecules into clusters based on their similarity. | Selection of a diverse subset of analogues for experimental screening. |

| Predictive Model Building | Using machine learning algorithms to build QSAR/QSPR models from a dataset of analogues with known properties. | Development of robust models for predicting the properties of new, unsynthesized analogues. |

These applications are based on general principles of cheminformatics and their use in drug discovery and materials science. nih.govnih.gov

A key aspect of cheminformatics is the use of molecular fingerprints, which are bit strings that encode the structural features of a molecule. By comparing the fingerprints of different molecules, one can quantify their similarity. This is particularly useful for building libraries of analogues of this compound and ensuring their structural diversity.

Furthermore, data mining techniques can be applied to large chemical databases to identify compounds that, while structurally different, may share similar properties or biological activities. This can lead to the discovery of novel scaffolds that could be functionalized to mimic the properties of this compound or its derivatives. The integration of cheminformatics with predictive modeling allows for a powerful, high-throughput in silico screening process, significantly accelerating the discovery of new molecules with desired characteristics.

Applications in Medicinal Chemistry Research

Investigation of Enzyme Inhibition Mechanisms

The exploration of how molecules like 3,4-Dimethoxy-5-nitrobenzoic acid interact with and inhibit enzymes is a cornerstone of drug discovery. A significant area of this research has been focused on Catechol-O-methyltransferase (COMT).

Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamine neurotransmitters, such as dopamine. nih.gov Its inhibition is a key therapeutic strategy, particularly in the management of Parkinson's disease. nih.govresearchgate.net Derivatives of this compound belong to the broader class of nitrocatechol-type compounds, which are known for their potent COMT inhibitory activity. nih.gov

The defining feature of these inhibitors is the nitrocatechol core. nih.gov The presence of a strong electron-withdrawing nitro group on the catechol ring is understood to hinder the O-methylation process that COMT typically catalyzes. nih.gov Well-established COMT inhibitors like tolcapone (B1682975) and entacapone (B1671355) are classic examples of nitrocatechols. researchgate.net Research into the structure-activity relationship of these compounds has shown that the nitrocatechol moiety is a crucial pharmacophore for high-affinity inhibition. nih.govjst.go.jp While direct studies on derivatives of this compound are specific, the principles derived from the study of other nitrocatechol inhibitors are highly relevant. For instance, the compound 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone is a potent nitrocatechol-type inhibitor that has been evaluated for its clinical potential in treating Parkinson's disease. nih.gov

Table 1: Examples of Nitrocatechol-Type COMT Inhibitors

| Compound | Key Structural Feature | Relevance to COMT Inhibition |

|---|---|---|

| Tolcapone | Nitrocatechol | Clinically used COMT inhibitor. researchgate.net |

| Entacapone | Nitrocatechol | Clinically used COMT inhibitor. researchgate.net |

| 3,5-dinitrocatechol (B193598) (DNC) | Nitrocatechol | A potent, competitive inhibitor used in structural studies. nih.gov |

| Nitecapone | 5-substituted-3-nitrocatechol | Used in crystallographic studies to understand inhibitor binding. jst.go.jp |

The availability of X-ray crystal structures of COMT has been instrumental in the rational, structure-based design of potent and selective inhibitors. nih.govnih.gov These structures provide detailed atomic-level insights into the active site where the cofactor (S-adenosyl-L-methionine or SAM) and the catechol substrate or inhibitor bind. nih.gov